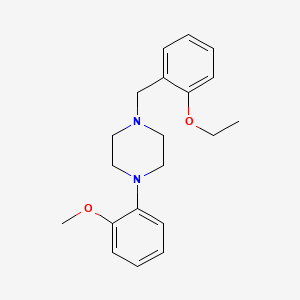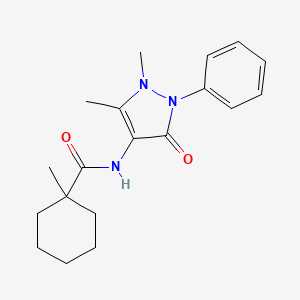
1-(2-ethoxybenzyl)-4-(2-methoxyphenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-ethoxybenzyl)-4-(2-methoxyphenyl)piperazine, also known as EMBP, is a chemical compound that belongs to the class of piperazine derivatives. EMBP has gained attention in the scientific community due to its potential applications in drug discovery and development. In
作用机制
The mechanism of action of 1-(2-ethoxybenzyl)-4-(2-methoxyphenyl)piperazine involves its interaction with the serotonin and dopamine transporters. 1-(2-ethoxybenzyl)-4-(2-methoxyphenyl)piperazine binds to the serotonin transporter with high affinity, inhibiting the reuptake of serotonin into presynaptic neurons. This leads to an increase in serotonin levels in the synaptic cleft, which is believed to be responsible for the antidepressant effects of 1-(2-ethoxybenzyl)-4-(2-methoxyphenyl)piperazine. 1-(2-ethoxybenzyl)-4-(2-methoxyphenyl)piperazine also inhibits the dopamine transporter, leading to an increase in dopamine levels in the synaptic cleft. This may be responsible for the potential anti-addictive effects of 1-(2-ethoxybenzyl)-4-(2-methoxyphenyl)piperazine.
Biochemical and Physiological Effects
1-(2-ethoxybenzyl)-4-(2-methoxyphenyl)piperazine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in mood regulation and reward processing. 1-(2-ethoxybenzyl)-4-(2-methoxyphenyl)piperazine has also been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models. Additionally, 1-(2-ethoxybenzyl)-4-(2-methoxyphenyl)piperazine has been shown to have antinociceptive effects, reducing pain sensitivity in animal models.
实验室实验的优点和局限性
1-(2-ethoxybenzyl)-4-(2-methoxyphenyl)piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and has good purity. 1-(2-ethoxybenzyl)-4-(2-methoxyphenyl)piperazine also has a high affinity for the serotonin and dopamine transporters, making it a useful tool for studying the role of these transporters in mood regulation and drug addiction. However, 1-(2-ethoxybenzyl)-4-(2-methoxyphenyl)piperazine has some limitations. It has not been extensively studied in humans, so its safety and efficacy in humans are unknown. Additionally, 1-(2-ethoxybenzyl)-4-(2-methoxyphenyl)piperazine has not been tested in a wide range of animal models, so its effects may not be generalizable to all species.
未来方向
There are several future directions for research on 1-(2-ethoxybenzyl)-4-(2-methoxyphenyl)piperazine. One direction is to further explore its potential therapeutic applications in the treatment of depression and drug addiction. This could involve testing 1-(2-ethoxybenzyl)-4-(2-methoxyphenyl)piperazine in animal models of these disorders, as well as conducting clinical trials in humans. Another direction is to investigate the mechanisms underlying the anxiolytic and antinociceptive effects of 1-(2-ethoxybenzyl)-4-(2-methoxyphenyl)piperazine. This could involve studying the effects of 1-(2-ethoxybenzyl)-4-(2-methoxyphenyl)piperazine on other neurotransmitter systems involved in these processes. Finally, future research could focus on developing more potent and selective analogs of 1-(2-ethoxybenzyl)-4-(2-methoxyphenyl)piperazine that could be used as therapeutic agents.
合成方法
1-(2-ethoxybenzyl)-4-(2-methoxyphenyl)piperazine can be synthesized through a multistep process involving the reaction of 2-methoxyphenylacetic acid with ethyl bromide to form 2-ethoxyphenylacetic acid ethyl ester. The ester is then reacted with piperazine to form the desired product, 1-(2-ethoxybenzyl)-4-(2-methoxyphenyl)piperazine. This synthesis method has been optimized to produce high yields of 1-(2-ethoxybenzyl)-4-(2-methoxyphenyl)piperazine with good purity.
科学研究应用
1-(2-ethoxybenzyl)-4-(2-methoxyphenyl)piperazine has been studied for its potential applications in drug discovery and development. It has been shown to have a high affinity for the serotonin transporter, which is a target for many antidepressant drugs. 1-(2-ethoxybenzyl)-4-(2-methoxyphenyl)piperazine has also been shown to have an inhibitory effect on the dopamine transporter, which is a target for drugs used to treat drug addiction. These findings suggest that 1-(2-ethoxybenzyl)-4-(2-methoxyphenyl)piperazine may have potential therapeutic applications in the treatment of depression and drug addiction.
属性
IUPAC Name |
1-[(2-ethoxyphenyl)methyl]-4-(2-methoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-3-24-19-10-6-4-8-17(19)16-21-12-14-22(15-13-21)18-9-5-7-11-20(18)23-2/h4-11H,3,12-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSPCJKQJWVGPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5257901 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(4-chlorobenzylidene)amino]-2-(4-chlorophenyl)-7-nitro-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B5760417.png)

![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-(2,3-dichlorophenyl)urea](/img/structure/B5760423.png)
![(2-chlorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5760438.png)

![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5760462.png)
![2-{4-[(2-chloro-4-fluorophenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5760474.png)
![3-[2-(4-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B5760475.png)


![N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B5760496.png)
![ethyl 4-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B5760499.png)
